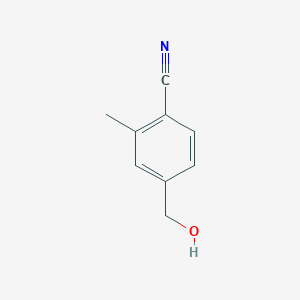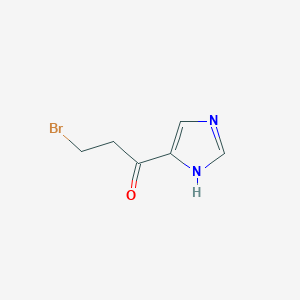
2-(triphenylphosphoranylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a white solid that is soluble in organic solvents and is commonly used as a Wittig reagent. This compound is particularly useful in organic synthesis for replacing oxygen centers in ketones and aldehydes with carboxymethylene groups .
Métodos De Preparación
2-(triphenylphosphoranylidene)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride . The reaction proceeds as follows:
[ \text{Ph}_3\text{P} + \text{BrCH}_2\text{CO}_2\text{Et} \rightarrow \text{Ph}_3\text{PCHCO}_2\text{Et} + \text{NaBr} ]
The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity .
Análisis De Reacciones Químicas
2-(triphenylphosphoranylidene)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common reagents used in these reactions include strong bases like sodium hydride and oxidizing agents like hydrogen peroxide . Major products formed from these reactions include phosphine oxides and substituted phosphine derivatives .
Aplicaciones Científicas De Investigación
2-(triphenylphosphoranylidene)acetic acid has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of carboxymethylene triphenylphosphorane involves its role as a Wittig reagent. It reacts with aldehydes and ketones to form alkenes through the Wittig reaction. The reaction proceeds via the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparación Con Compuestos Similares
2-(triphenylphosphoranylidene)acetic acid can be compared with other similar compounds such as carbomethoxymethylenetriphenylphosphorane and triphenylcarbethoxymethylenephosphorane . While all these compounds serve as Wittig reagents, carboxymethylene triphenylphosphorane is unique in its ability to introduce carboxymethylene groups into organic molecules. This makes it particularly valuable in the synthesis of complex organic compounds .
Similar Compounds
- Carbomethoxymethylenetriphenylphosphorane
- Triphenylcarbethoxymethylenephosphorane
This compound stands out due to its specific reactivity and the stability of its intermediates, making it a preferred choice in many synthetic applications .
Propiedades
Número CAS |
15677-02-8 |
|---|---|
Fórmula molecular |
C20H17O2P |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
2-(triphenyl-λ5-phosphanylidene)acetic acid |
InChI |
InChI=1S/C20H17O2P/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,21,22) |
Clave InChI |
PHGLYQGVAGLHTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8778432.png)


![[3,5-Diamino-6-(2,3,5-trichlorophenyl)pyrazin-2-yl]methanol](/img/structure/B8778449.png)


![7-Chloro-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B8778473.png)
![2-Butylimidazo[4,5-c]pyridine](/img/structure/B8778478.png)

![1,3-Benzenediol, 4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis-](/img/structure/B8778487.png)

